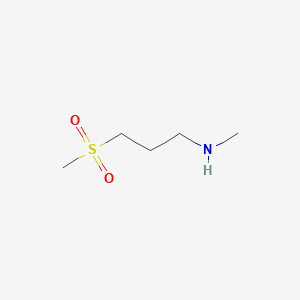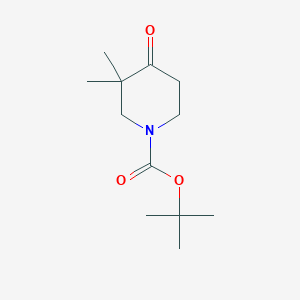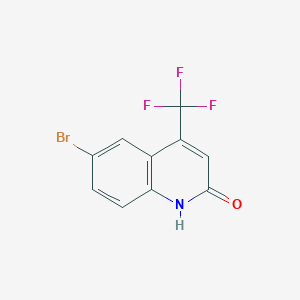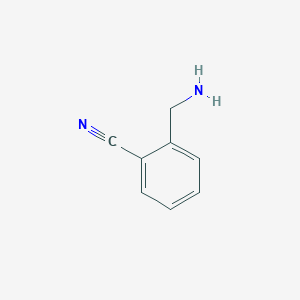
4-(溴甲基)-2-氯苯甲腈
描述
4-(Bromomethyl)-2-chlorobenzonitrile is a compound that is structurally related to various chloro- and bromo-substituted benzonitriles. These compounds are of interest due to their potential applications in organic synthesis, as well as their structural and physical properties which can be analyzed through various spectroscopic and crystallographic methods .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from substituted benzonitriles or their derivatives. For instance, the synthesis of 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, a metabolite of zomepirac, involves bromination steps similar to those that might be used in the synthesis of 4-(Bromomethyl)-2-chlorobenzonitrile . Additionally, the synthesis of 4-bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene through reduction and diazotization-Sandmeyer reactions indicates the versatility of bromo- and chloro-substituted compounds in organic synthesis .
Molecular Structure Analysis
X-ray crystallography is a common technique used to analyze the molecular structure of chloro- and bromo-substituted benzonitriles. For example, the structure of 4-bromo-2,6-dichlorobenzonitrile was determined to be normal with interesting intermolecular interactions between the Lewis base, CN, and the Lewis acid, Br . Similarly, the crystal structure of N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide shows the orientation of chlorophenyl rings to minimize electronic repulsion .
Chemical Reactions Analysis
Compounds like 4-(Bromomethyl)-2-chlorobenzonitrile can undergo various chemical reactions, including cross-coupling reactions. For instance, 4-Bromomethyl-2-chlorooxazole has been used in palladium-catalyzed cross-coupling reactions to synthesize 2,4-disubstituted oxazoles, demonstrating the reactivity of bromomethyl groups in such processes . Additionally, 1,3-Dipolar cycloaddition reactions involving 4-chlorobenzonitrile oxide have been studied to understand the reactivity and regiochemistry of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and bromo-substituted benzonitriles have been extensively studied. Thermodynamic studies of chlorobenzonitrile isomers have revealed insights into polymorphism, pseudosymmetry, and intermolecular interactions, such as the CN···Cl interaction . The study of o-chloro- and o-bromobenzonitrile has also highlighted the importance of X...N interactions and weak hydrogen bonds in the crystal packing of these compounds .
科学研究应用
合成和化学性质
4-(溴甲基)-2-氯苯甲腈是有机化学领域中一种多功能化合物,特别在复杂分子的合成中发挥作用。其化学性质,如对亲核试剂的反应性和参与交叉偶联反应,使其成为各种合成途径中的宝贵构建块。
一个显著的应用是在噁唑合成中的作用,其中4-溴甲基-2-氯噁唑作为一个交叉偶联单元。这个过程涉及钯催化反应,突显了对4-溴甲基位置的选择性,并实现了2,4-二取代噁唑的产生。对于Stille偶联反应,反应产率良好至优良,对于Suzuki偶联反应,反应产率适中,展示了该化合物在构建复杂杂环结构中的实用性(Young, Smith, & Taylor, 2004)。
材料科学和晶体学
在材料科学和晶体学领域,苯甲腈的溴和氯取代基,包括类似4-(溴甲基)-2-氯苯甲腈的衍生物,已被研究其对晶体性质的影响。这些研究揭示了卤代苯甲腈晶体的弯曲特性。例如,4-溴苯甲腈及其氯类似物由于其晶体结构中卤素键合的性质而表现出不同的弯曲特性。这些见解对于设计具有特定机械性能的材料至关重要,其中灵活性和脆性需要被精细调节(Veluthaparambath et al., 2022)。
安全和危害
This would involve looking at the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
未来方向
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, etc.
属性
IUPAC Name |
4-(bromomethyl)-2-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJPMYDXOHFFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625933 | |
| Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-chlorobenzonitrile | |
CAS RN |
83311-25-5 | |
| Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)
